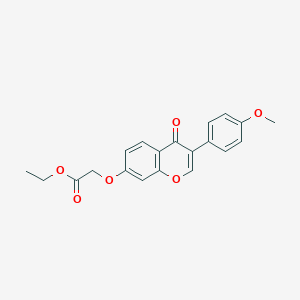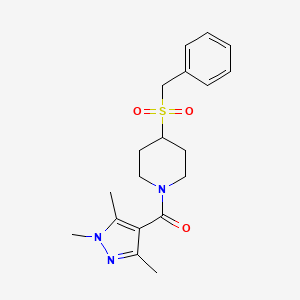
(4-(benzylsulfonyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The piperidine ring and the pyrazole ring would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups and the overall structure of the molecule .科学的研究の応用
Fluorescence Properties and Photoluminescent Materials
This compound is part of the 1,3,5-trisubstituted-1H-pyrazole family, which has been noted for its excellent fluorescence properties. These compounds can exhibit a range of colors from orange-red to cyan in different solvents, particularly when an electron-withdrawing group is attached. This makes them suitable for use as photoluminescent materials, potentially applicable in the development of new types of organic light-emitting diodes (OLEDs) or as fluorescent markers in biological imaging .
Pharmaceutical Applications
Derivatives of 1H-pyrazole have been utilized in various pharmaceutical applications. They have shown potential as antidepressants, antihypertensive agents, and anti-arrhythmic medications. The specific structure of 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine could be explored for similar applications, given its structural similarity to these bioactive molecules .
Antibacterial and Anticancer Activities
Compounds within this class have demonstrated good activities as antibacterial and anticancer agents. The presence of the 1,3,5-trimethyl-1H-pyrazole moiety, in particular, could be indicative of these properties and warrants further investigation into the compound’s potential use in developing new treatments for bacterial infections and cancer .
Anticonvulsant and Anti-inflammatory Uses
The pyrazoline derivatives, to which this compound is related, have been reported to possess anticonvulsant and anti-inflammatory activities. This suggests that 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine could be a candidate for the development of new drugs targeting neurological disorders and inflammatory conditions .
Organic Nonlinear Optical Materials
Due to their thermal stability and hole transport characteristics, these compounds have been used in the creation of organic nonlinear optical materials. They could be integral in the advancement of photonics, including the development of optical switches and modulators .
Fluorescent Whitening Agents in Textiles
The bright fluorescence of these compounds has also been harnessed in the textile industry as fluorescent whitening agents. They absorb UV light and re-emit it as visible light, making materials appear brighter. The compound could be synthesized for similar applications, enhancing the whiteness of fabrics .
作用機序
Target of Action
It’s worth noting that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The superior antipromastigote activity of a related compound was justified by a molecular docking study conducted onLm-PTR1 , complexed with Trimethoprim . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Result of Action
Related compounds have shown significant inhibition effects againstPlasmodium berghei , with suppression rates of 70.2% and 90.4% . This suggests that this compound may have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-14-18(15(2)21(3)20-14)19(23)22-11-9-17(10-12-22)26(24,25)13-16-7-5-4-6-8-16/h4-8,17H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOZUOEIPQDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzylsulfonyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)
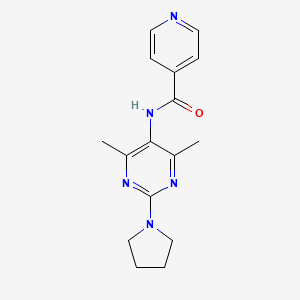
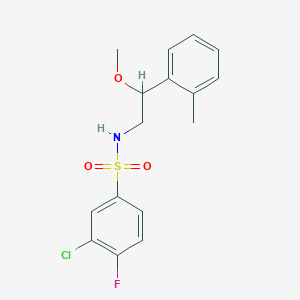

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)
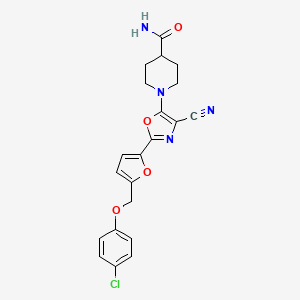
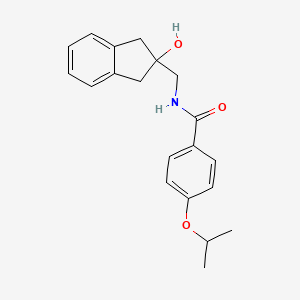

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)
![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
